molecular formula C13H21N3O2 B14412696 4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one CAS No. 84113-97-3

4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one

Cat. No.: B14412696
CAS No.: 84113-97-3
M. Wt: 251.32 g/mol
InChI Key: KHBALFVHQVLAEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through a series of cyclization reactions.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through aldol condensation or related reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The azido group can participate in substitution reactions, forming various derivatives.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or other nucleophiles.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

    Cycloaddition: Formation of triazoles.

Scientific Research Applications

4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Employed in bioconjugation reactions for labeling and tracking biomolecules.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl and ketone groups can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one is unique due to its combination of an azido group, a hydroxyl group, and a ketone group, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

84113-97-3

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

4-(2-azido-1-hydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one

InChI

InChI=1S/C13H21N3O2/c1-10(17)6-9-13(18)11(2,3)7-5-8-12(13,4)15-16-14/h6,9,18H,5,7-8H2,1-4H3

InChI Key

KHBALFVHQVLAEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1(C(CCCC1(C)N=[N+]=[N-])(C)C)O

Origin of Product

United States

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